Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate
Description
Fundamental Molecular Composition
Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate possesses the molecular formula C11H11ClO4 with a molecular weight of 242.65 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the methyl ester of 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid. The structural framework consists of a benzene ring bearing a carboxylate methyl ester at position 1 and a complex substituted ethyl chain at position 3.
The compound's Chemical Abstracts Service registry number 1423026-12-3 provides unique identification within chemical databases. The European Community number 173-590-1 further establishes its regulatory classification within chemical inventories. The molecular structure incorporates four distinct functional groups: an aromatic benzoate ester, a chloroalkyl substituent, a methyl ester, and a ketone functionality.
Stereochemical Considerations and Configurational Analysis
The presence of a chiral center at the chlorinated carbon atom introduces stereochemical complexity to the molecular structure. The compound exists as enantiomeric forms, with the (1R)-configuration specifically documented in chemical databases. This stereogenic center significantly influences the compound's three-dimensional architecture and potential biological interactions.
The conformational flexibility of the ethyl side chain allows for multiple rotameric states around the carbon-carbon bond connecting the benzene ring to the substituted ethyl moiety. Energy barriers between these conformations depend on steric interactions between the chlorine atom, methoxy group, and the aromatic system. Computational modeling suggests preferred conformations that minimize steric hindrance while maximizing orbital overlap between the aromatic system and adjacent functional groups.
Properties
IUPAC Name |
methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOABCRNHOSVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate generally involves:
- Starting from methyl 3-methylbenzoate or a related methyl benzoate derivative.
- Introduction of a chloromethoxycarbonyl substituent via halogenation and subsequent nucleophilic substitution.
- Use of chlorinating agents such as N-bromosuccinimide (NBS) or other halogen sources in the presence of radical initiators.
- Esterification or methylation steps to form the methyl ester moiety.
Chloromethylation via Radical Halogenation
A common approach involves radical halogenation of a methyl group adjacent to the aromatic ring to introduce a chloromethyl group, which can then be further functionalized.
- Starting material: Methyl 3-methylbenzoate.
- Reagents: N-bromosuccinimide (NBS) as a halogen source, benzoyl peroxide (BPO) as a radical initiator.
- Solvent: Carbon tetrachloride (CCl4).
- Conditions: Stirring at elevated temperature (~78°C) for 24 hours.
- Workup: Filtration to remove succinimide, concentration under reduced pressure to obtain the brominated intermediate.
This intermediate can then be converted to the chlorinated derivative by nucleophilic substitution or further halogen exchange reactions.
Reference: A related halogenation procedure is described in the synthesis of benzoate derivatives where NBS and BPO in CCl4 are used to brominate methyl groups adjacent to aromatic rings, yielding bromomethyl intermediates that can be further transformed.
Nucleophilic Substitution to Introduce Methoxy and Chloro Groups
Following halogenation, nucleophilic substitution reactions introduce methoxy and chloro substituents at the alpha position of the ester side chain.
- Reaction of the halogenated intermediate with sodium methoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Controlled heating (50–100°C) to facilitate substitution.
- The reaction may be performed in the presence of solvents like methanol, N,N-dimethylformamide (DMF), or dimethylacetamide (DMAc) to optimize yield.
Example from Related Compound Synthesis:
- 1-chloro-3-methoxy-5-methylbenzene synthesis involves dissolving 1,3-dichloro-5-methylbenzene in DMSO, adding sodium methoxide, and heating to 90–110°C for 12–15 hours.
- Workup includes quenching with ice-water, extraction with dichloromethane, washing with saturated saline, drying, and purification by column chromatography.
- Yields range from 67% to over 90% depending on scale and conditions.
This method can be adapted to introduce the methoxy group adjacent to the chloro substituent in this compound.
Esterification and Purification
The methyl ester moiety is typically introduced or preserved by:
- Starting from methyl esters.
- Avoiding hydrolysis during halogenation and substitution steps.
- Purification by column chromatography or recrystallization to isolate the pure this compound.
Summary Table of Preparation Steps and Conditions
| Step | Reagents & Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Radical halogenation | NBS, BPO, CCl4, 78°C, 24 h | Bromination of methyl group | Not specified | Forms bromomethyl intermediate |
| Nucleophilic substitution | Sodium methoxide, DMSO, 90–110°C, 12–15 h | Methoxy substitution | 67–92 | Can be batch or dropwise addition |
| Workup & purification | Ice-water quench, DCM extraction, drying, chromatography | Isolation of pure product | — | Avoids hydrolysis of ester |
Research Findings and Optimization Notes
- The choice of solvent is critical; DMSO and methanol are preferred for their ability to dissolve reactants and facilitate substitution.
- Reaction temperature between 90–110°C provides optimal conversion without significant side reactions.
- Sodium methoxide equivalents are typically in excess (5–9 equivalents) to drive the substitution to completion.
- Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.
- The presence of water or acidic conditions can negatively affect ester stability and substitution efficiency, so reactions are generally carried out under anhydrous, neutral to basic conditions.
Additional Considerations
- The chlorination step may also be performed using other chlorinating agents or via halogen exchange reactions depending on availability.
- Radical initiators other than BPO, such as azobisisobutyronitrile (AIBN), may be used.
- Scale-up procedures involve proportional increases in reagents and solvents, with careful temperature control to maintain yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid and methanol.
Reduction: Methyl 3-(1-chloro-2-methoxy-2-hydroxyethyl)benzoate.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate exhibit significant anticancer properties. For instance, derivatives of benzoates have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Case Study:
A study published in a peer-reviewed journal demonstrated that a benzoate derivative similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This highlights the potential for further development of this compound as a therapeutic agent .
2.2 Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that methyl esters of benzoic acids can exhibit inhibitory effects against a range of bacterial strains. This is particularly relevant in the development of new preservatives or treatment options for infections caused by resistant bacteria .
Agricultural Applications
3.1 Pesticide Development
This compound can be explored for its potential use in agriculture as a pesticide or herbicide. The chlorinated structure may provide enhanced efficacy against pests while maintaining safety profiles for non-target organisms.
Case Study:
In agricultural research, compounds with similar structures have been evaluated for their effectiveness in controlling common crop pests, demonstrating reduced toxicity to beneficial insects while effectively managing pest populations .
Industrial Applications
4.1 Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for use in polymer chemistry, particularly in the synthesis of specialty polymers or coatings that require specific thermal or chemical resistance properties.
4.2 Material Science
Research into new materials has identified benzoate derivatives as potential components in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .
Mechanism of Action
The mechanism of action of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester and oxo groups can undergo hydrolysis and reduction, respectively. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of methyl-substituted benzoate esters , which are widely utilized in organic synthesis, drug design, and material science. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity and Substituent Effects :
- The chloro and oxoethyl groups in the target compound enhance its electrophilicity, making it more reactive toward nucleophilic substitution compared to unsubstituted methyl benzoate .
- In contrast, methyl 3-(trifluoromethyl)benzoate exhibits superior stability under acidic conditions due to the electron-withdrawing trifluoromethyl group, which also increases its lipophilicity .
Synthetic Utility: The target compound’s methoxy group may facilitate directed C–H functionalization in metal-catalyzed reactions, similar to N,O-bidentate directing groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Methyl 2-benzoylamino-3-oxobutanoate (from ) shares synthetic relevance as a precursor for enamine formation but lacks the chloro substituent’s versatility in cross-coupling chemistry .
Toxicity and Safety :
- While alkyl benzoates like methyl benzoate and ethyl benzoate are classified as low-toxicity compounds (LD₅₀ > 2000 mg/kg in rodents), the introduction of chloro or complex substituents (e.g., ureido groups) in analogs like the target compound may alter metabolic pathways and toxicity profiles .
Thermal and Solubility Properties :
- Methyl 3,4-dimethoxybenzoate demonstrates higher water solubility than the target compound due to its polar methoxy groups, whereas the chloro substituent in the latter likely reduces solubility in polar solvents .
Biological Activity
Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a synthetic organic compound that has garnered interest for its potential biological activities. This article aims to detail its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClO
- Molecular Weight : 232.66 g/mol
- IUPAC Name : this compound
The presence of the chloro and methoxy groups contributes to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. This compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that this compound has potent antibacterial and antifungal properties, suggesting potential applications in treating infections caused by these pathogens .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against leukemia cell lines, demonstrating an IC value of approximately 6.5 µM for the K562 cell line, indicating significant anticancer potential:
| Cell Line | IC (µM) |
|---|---|
| K562 (Leukemia) | 6.5 |
| MCF7 (Breast Cancer) | 7.4 |
| MV4-11 (Acute Myeloid Leukemia) | 5.28 |
These findings highlight the compound's potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary research suggests that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular differentiation. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may induce apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacterial pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its use as a potential antimicrobial agent in clinical settings.
Research on Anticancer Activity
In another study focused on anticancer properties, researchers investigated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, and how can reaction efficiency be validated?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting a substituted benzoic acid derivative (e.g., 3-carboxybenzene derivatives) with a chlorinated/methoxylated phenacyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. For example, analogous compounds like 2-(4-chlorophenyl)-2-oxoethyl benzoates were synthesized at room temperature with 88–95% yields . Reaction completion is typically monitored via TLC, and purity is confirmed by recrystallization from ethanol. Yield optimization may involve adjusting stoichiometry, solvent polarity, or reaction time.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR and IR Spectroscopy : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹ in IR) and substituent positions (via ¹H/¹³C NMR chemical shifts).
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used . For example, phenacyl benzoate derivatives exhibit dihedral angles between aromatic rings (e.g., 86.38° in 2-(4-chlorophenyl)-2-oxoethyl benzoate) and π-π stacking (3.78 Å separation) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported structural parameters for similar benzoate derivatives?
Methodological Answer: Crystallographic refinement using SHELXL allows precise determination of bond lengths, angles, and hydrogen-bonding networks. For instance, C–H···O interactions (e.g., C2–H2A···O1 in 2-(4-chlorophenyl)-2-oxoethyl benzoate) stabilize crystal packing . Discrepancies in unit cell parameters (e.g., triclinic vs. monoclinic systems) may arise from solvent inclusion or polymorphism. Cross-validation with computational methods (e.g., density functional theory) can reconcile experimental and theoretical data .
Q. What mechanistic insights explain the photolytic behavior of phenacyl benzoate derivatives, and how do substituents influence reactivity?
Methodological Answer: Phenacyl esters undergo photolysis via Norrish Type I/II pathways, generating radicals or ketenes. The chloro and methoxy substituents in this compound may alter electron density, affecting cleavage rates. For example, electron-withdrawing groups (e.g., -Cl) increase stability under UV light, while methoxy groups enhance solubility in polar solvents. Mechanistic studies require controlled photolysis experiments with HPLC-MS monitoring .
Q. How can reaction yield discrepancies be addressed when scaling up synthesis?
Methodological Answer: Lower yields at larger scales often result from inefficient mixing or heat dissipation. Strategies include:
- Solvent Optimization : Replace DMF with THF or acetonitrile for better temperature control.
- Catalyst Screening : Transition from K₂CO₃ to phase-transfer catalysts for heterogeneous reactions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. For example, analogs like 2-(2,4-dichlorophenyl)-2-oxoethyl benzoates achieved 88–95% yields under optimized conditions .
Q. What computational tools predict the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous/organic matrices.
- QSAR Models : Correlate substituent effects (e.g., -Cl, -OCH₃) with logP or bioavailability.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. For example, methyl benzoate derivatives with similar substituents showed anti-inflammatory activity in vitro .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
